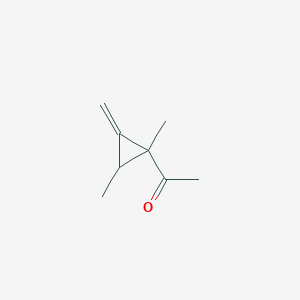
Triethyl ethane-1,1,2-tricarboxylate
Vue d'ensemble
Description
Triethyl ethane-1,1,2-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a triester derived from ethane-1,1,2-tricarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl ethane-1,1,2-tricarboxylate can be synthesized through the esterification of ethane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:
C6H8O6+3C2H5OH→C11H18O6+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and efficiency. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl ethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed back to ethane-1,1,2-tricarboxylic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Ethane-1,1,2-tricarboxylic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl ethane-1,1,2-tricarboxylate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the synthesis of drug molecules.
Materials Science: As a building block for the preparation of polymers and other materials.
Biochemistry: Studied for its interactions with biological molecules and potential biochemical applications.
Mécanisme D'action
The mechanism of action of triethyl ethane-1,1,2-tricarboxylate in chemical reactions typically involves the ester functional groups. These groups can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity through ester hydrolysis or other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl methanetricarboxylate: Similar structure but with a different carbon backbone.
Diethyl malonate: Contains two ester groups instead of three.
Triethyl citrate: Another triester but derived from citric acid.
Uniqueness
Triethyl ethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups on the ethane backbone, which imparts distinct reactivity and properties compared to other triesters. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
triethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWZLLYAJDSSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225561 | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7459-46-3 | |
| Record name | Triethyl 1,1,2-ethanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7459-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triethyl ethane-1,1,2-tricarboxylate a useful synthetic building block?
A1: this compound possesses multiple active centers, making it a highly valuable synthon in organic chemistry. [] Its structure allows for diverse reactions, enabling its incorporation into larger molecules. For instance, it acts as a key starting material in the synthesis of dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene (Dallacker Bislactone), a process demonstrating its utility in building complex polycyclic structures. []
Q2: What is the role of this compound in heterocyclic chemistry?
A2: this compound serves as a valuable precursor in synthesizing diverse heterocyclic compounds. [] It acts as a starting material for preparing novel acetic acid derivatives of pyrazole and pyrimidine, highlighting its versatility in constructing important heterocyclic scaffolds. [] These heterocyclic compounds often exhibit biological activity and are crucial in medicinal chemistry.
Q3: How can the synthesis of this compound be optimized for better yield?
A3: Research indicates that using the aprotic solvent N,N-dimethylformamide, along with sodium hydroxide as the alkali, significantly improves the yield of this compound. [] Optimizing reaction parameters like molar ratios of reactants, temperature, and reaction time further enhances the yield. Specifically, a yield of 83.3% was achieved using optimized conditions with diethyl malonate and ethyl chloroacetate as starting materials. []
Q4: What are the applications of this compound in carbohydrate chemistry?
A4: this compound plays a crucial role in synthesizing C-nucleosides, essential analogs of natural nucleosides with potential medicinal applications. [] Specifically, its condensation reactions with protected D-ribofuranosyl halides result in the formation of both α- and β-anomeric D-ribofuranosyl malonates, important intermediates in C-nucleoside synthesis. []
Q5: Are there any examples of this compound being used in the synthesis of radiolabeled compounds?
A5: Yes, this compound has been successfully employed in synthesizing a radiolabeled probe, [18F]FHBG (9-(4-[18F]Fluoro-3-hydroxymethylbutyl)guanine). [] This probe is valuable for imaging studies and utilizes this compound as a starting material for its improved and efficient synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4H-Benzo[def]carbazole](/img/structure/B125713.png)




